molecular formula C9H9Br B106209 1-Allyl-3-bromobenzene CAS No. 18257-89-1

1-Allyl-3-bromobenzene

Cat. No.: B106209
CAS No.: 18257-89-1
M. Wt: 197.07 g/mol
InChI Key: WORZVRJVRZBWMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Allyl-3-bromobenzene is an organic compound with the molecular formula C9H9Br. It features an allyl group and a bromine atom attached to a benzene ring. This compound is a versatile intermediate in organic synthesis, making it valuable for the preparation of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Allyl-3-bromobenzene can be synthesized through various methods. One common approach involves the bromination of allylbenzene. The reaction typically employs bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator like light or heat .

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the process .

Chemical Reactions Analysis

Types of Reactions: 1-Allyl-3-bromobenzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as in Suzuki-Miyaura coupling reactions.

    Oxidation Reactions: The allyl group can be oxidized to form different functional groups.

    Reduction Reactions: The compound can be reduced to form 1-allylbenzene.

Common Reagents and Conditions:

    Substitution: Palladium catalysts and organoboron reagents are commonly used in Suzuki-Miyaura coupling.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation.

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst can be used for reduction.

Major Products Formed:

    Substitution: Formation of various substituted benzene derivatives.

    Oxidation: Formation of aldehydes, ketones, or carboxylic acids.

    Reduction: Formation of 1-allylbenzene.

Scientific Research Applications

1-Allyl-3-bromobenzene is used in various scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of complex organic molecules.

    Biology: In the study of enzyme-catalyzed reactions involving brominated compounds.

    Medicine: Potential use in the development of pharmaceuticals and biologically active compounds.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Allyl-3-bromobenzene involves its ability to participate in various chemical reactions due to the presence of the allyl and bromine substituents. The bromine atom can undergo nucleophilic substitution, while the allyl group can participate in radical reactions. These properties make it a valuable building block in organic synthesis .

Comparison with Similar Compounds

  • 1-Allyl-2-bromobenzene
  • 1-Allyl-4-bromobenzene
  • Allylbenzene

Uniqueness: 1-Allyl-3-bromobenzene is unique due to the specific positioning of the allyl and bromine groups on the benzene ring, which influences its reactivity and the types of reactions it can undergo. This makes it distinct from other similar compounds like 1-Allyl-2-bromobenzene and 1-Allyl-4-bromobenzene, which have different substitution patterns and reactivity .

Properties

IUPAC Name

1-bromo-3-prop-2-enylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Br/c1-2-4-8-5-3-6-9(10)7-8/h2-3,5-7H,1,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WORZVRJVRZBWMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1=CC(=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30496816
Record name 1-Bromo-3-(prop-2-en-1-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30496816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18257-89-1
Record name 1-Bromo-3-(prop-2-en-1-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30496816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Allyl-3-bromobenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Allyl-3-bromobenzene
Reactant of Route 2
Reactant of Route 2
1-Allyl-3-bromobenzene
Reactant of Route 3
Reactant of Route 3
1-Allyl-3-bromobenzene
Reactant of Route 4
Reactant of Route 4
1-Allyl-3-bromobenzene
Reactant of Route 5
Reactant of Route 5
1-Allyl-3-bromobenzene
Reactant of Route 6
Reactant of Route 6
1-Allyl-3-bromobenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.